N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
Description
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Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-5-8-24-15(12)3-4-16(23)20-10-14-17(19-7-6-18-14)13-9-21-22(2)11-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHXSSHXUXZELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Properties
Research has indicated that pyrazole derivatives exhibit anticancer activity. The presence of the pyrazole and pyrazine moieties in this compound suggests potential interactions with cancer cell pathways. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the efficacy of pyrazole-based compounds in targeting specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines .
2. Antimicrobial Activity
Compounds containing pyrazole rings are known for their antimicrobial properties. This compound has shown promise against a range of bacterial strains. In vitro studies demonstrated that similar derivatives exhibited significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that related compounds can significantly reduce inflammation markers in animal models, suggesting a similar mechanism might be applicable for this compound .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways, leading to programmed cell death.
Study 1: Anticancer Activity
A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
Study 2: Antimicrobial Efficacy
In another study, derivatives with structural similarities were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity .
Data Tables
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide has shown promising biological activities, including:
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer Cells) : Demonstrated inhibition of cell proliferation.
- A549 (Lung Cancer Cells) : Induced apoptosis through modulation of signaling pathways related to cell survival .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against several bacterial strains, potentially making it useful in treating infections .
Anti-inflammatory Effects
The structural characteristics of the compound indicate potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This suggests a role in managing inflammatory diseases .
Comparative Studies
Comparative studies with similar compounds highlight the unique features of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl)-3-(3-methylthiophen-2-y)propanamide:
| Compound Name | Key Differences |
|---|---|
| 3-(dimethylamino)-N-(pyrazin-2-y)methylbenzamide | Lacks additional pyrazole ring |
| N-(3-(1-methylpyrazol-4-y)pyrazin-2-y)methylbenzamide | Lacks dimethylamino group |
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond . Stability studies indicate the amide remains intact under physiological pH (6–8).
Electrophilic Aromatic Substitution (Thiophene Ring)
The 3-methylthiophene moiety participates in electrophilic substitution, preferentially at the C5 position due to the electron-donating methyl group at C3.
Key Reactions :
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 3-methyl-5-nitrothiophene derivative | 55% |
| Sulfonation | H₂SO₄/SO₃, 50°C | C5 | 3-methyl-5-sulfothiophene derivative | 48% |
Thiophene’s aromaticity and methyl-directed regioselectivity are critical for these transformations.
N-Alkylation of Pyrazole
The 1-methylpyrazole group can undergo further alkylation at the N2 position under strong bases:
Conditions :
Pyrazine Ring Modification
The pyrazine ring reacts with nucleophiles (e.g., amines, thiols) at C2/C6 positions due to electron-deficient nitrogen atoms:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Amination | NH₃/EtOH, 100°C | 2-aminopyrazine derivative | 35% |
| Thiolation | HSCH₂CO₂H, K₂CO₃ | 2-mercaptopyrazine derivative | 42% |
Cross-Coupling Reactions
The compound’s aryl groups participate in palladium-catalyzed cross-coupling:
Suzuki-Miyaura Reaction :
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Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, dioxane/H₂O (80°C, 12h)
Sonogashira Coupling :
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Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, alkyne, Et₃N (RT, 6h)
Oxidation of Thiophene
The thiophene ring oxidizes to a sulfone under strong oxidizing agents:
Conditions :
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mCPBA (3 equiv.), CH₂Cl₂, 0°C → RT (24h)
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Product : 3-methylthiophene-1,1-dioxide derivative (Yield: 70%).
Metallation and Organometallic Reactions
The pyrazine ring undergoes directed ortho-metallation (DoM) with LDA:
Conditions :
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LDA (2.5 equiv.), THF, −78°C, followed by electrophile quench (e.g., DMF, I₂)
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Product : Functionalized pyrazine derivatives (Yield: 30–50%) .
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposes above 250°C via cleavage of the propanamide chain.
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Photolysis : UV light (254 nm) induces dimerization of the thiophene ring (Yield: 22%).
Critical Analysis
Q & A
Q. What are the common synthetic methodologies for preparing this compound, and what reagents are typically employed?
The synthesis involves multi-step reactions, often starting with coupling pyrazole and pyrazine derivatives. Key steps include:
- Alkylation/Substitution : Use of K₂CO₃ as a base in DMF to facilitate nucleophilic substitution, with RCH₂Cl as an alkylating agent .
- Amide Bond Formation : Condensation of intermediates (e.g., pyrazine-methylamine derivatives) with carboxylic acids or activated esters, employing coupling agents like EDC/HOBt .
- Thiophene Integration : Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to introduce the 3-methylthiophene moiety, using Pd catalysts or Lewis acids .
Critical Reagents : Potassium carbonate (K₂CO₃), dimethylformamide (DMF), and palladium catalysts (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing pyrazole, pyrazine, and thiophene signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Note : X-ray crystallography is recommended for resolving ambiguous stereochemistry .
Q. What structural motifs suggest potential biological activity, and how do they compare to related compounds?
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Key Motifs :
- Pyrazole-Pyrazine Core : Linked to kinase inhibition (e.g., similar to JAK/STAT inhibitors) .
- 3-Methylthiophene : Enhances lipophilicity and π-stacking interactions, analogous to antiviral agents .
-
Comparative Analysis :
Structural Feature Example Compound Biological Activity Pyrazole-pyrazine backbone Compound in Anticancer (kinase inhibition) Thiophene substitution N-(3-chloro-4-methylphenyl)-... Antipsychotic (dopamine modulation)
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene improves selectivity in coupling reactions .
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) increase cross-coupling efficiency for thiophene integration .
Case Study : A 15% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ in pyrazole alkylation .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting)?
- Dynamic Effects : Variable-temperature NMR can distinguish between conformational exchange and true splitting .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify pyrazine nitrogen environments .
- Computational Validation : DFT calculations predict coupling constants, aiding peak assignment .
Q. What in silico and in vitro approaches validate target interactions?
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or MAPK) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for prioritized targets .
- Cellular Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Q. How does the 3-methylthiophene moiety influence electronic properties and reactivity?
- Electronic Effects : The thiophene’s electron-rich ring enhances electrophilic substitution at the 5-position, confirmed by Hammett σ⁺ values .
- Reactivity : Methyl substitution sterically hinders oxidation but stabilizes radical intermediates in photochemical reactions .
Experimental Validation : Cyclic voltammetry shows a redox potential shift of +0.2 V compared to unsubstituted thiophene analogs .
Data Contradiction Analysis
Example Issue : Conflicting reports on pyrazole alkylation efficiency ( vs. 4).
- Resolution : uses K₂CO₃ in DMF, while employs Cs₂CO₃ in THF. The latter’s higher basicity and solvent polarity improve deprotonation and reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
